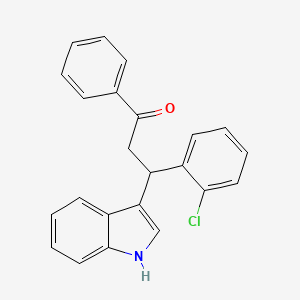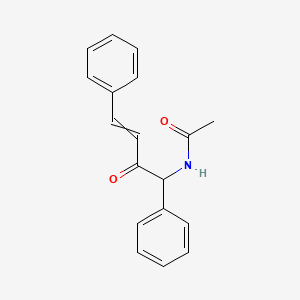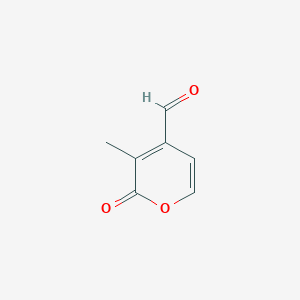
2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- is a heterocyclic organic compound that belongs to the pyran family Pyrans are six-membered oxygen-containing rings with varying degrees of saturation This specific compound features a carboxaldehyde group at the 4-position, a methyl group at the 3-position, and an oxo group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the oxa-6π-electrocyclization of dienones, which forms the pyran ring structure . This reaction is often catalyzed by acids or bases and requires specific temperature and solvent conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Formation of 2H-Pyran-4-carboxylic acid, 3-methyl-2-oxo-.
Reduction: Formation of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-hydroxy-.
Substitution: Formation of various substituted pyran derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- involves its interaction with specific molecular targets and pathways. For instance, it can activate caspases-3, -8, and -9, which are involved in the apoptotic pathway . This activation leads to programmed cell death, making it a potential candidate for anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl-: Similar structure but with different substituents.
Methyl 2-oxo-2H-pyran-3-carboxylate: Another pyran derivative with a carboxylate group.
3,4-Dihydro-2H-pyran-2-carboxaldehyde:
Uniqueness
2H-Pyran-4-carboxaldehyde, 3-methyl-2-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its biological activity make it a valuable compound in research and industry.
Propiedades
Número CAS |
820986-24-1 |
|---|---|
Fórmula molecular |
C7H6O3 |
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
3-methyl-2-oxopyran-4-carbaldehyde |
InChI |
InChI=1S/C7H6O3/c1-5-6(4-8)2-3-10-7(5)9/h2-4H,1H3 |
Clave InChI |
NAEYUOIQSWAXOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=COC1=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B12541384.png)
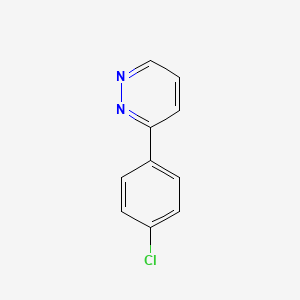
![N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine](/img/structure/B12541406.png)
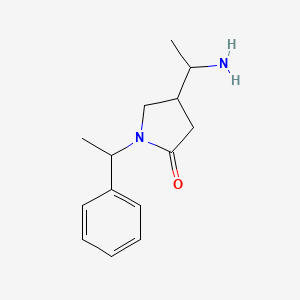
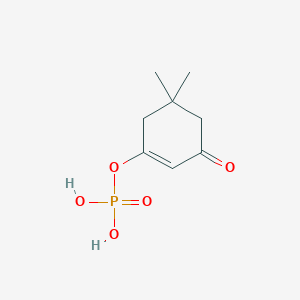
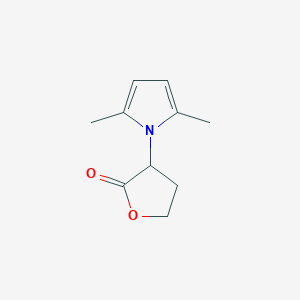
![7-Borabicyclo[2.2.1]hept-2-ene](/img/structure/B12541437.png)
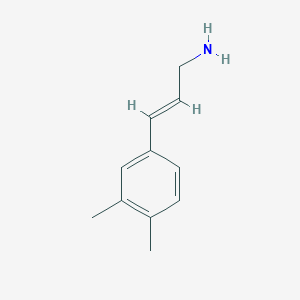
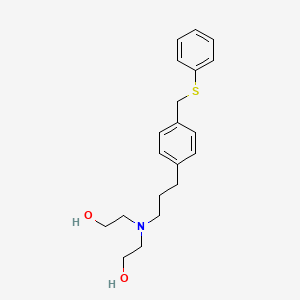
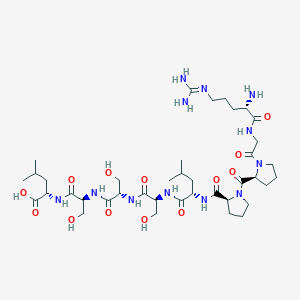
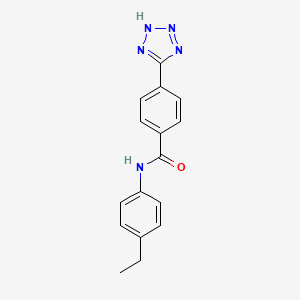
![S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine](/img/structure/B12541481.png)
